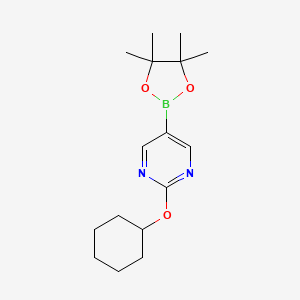

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

説明

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, characterized by a cyclohexyloxy substituent at the 2-position and a pinacol boronate group at the 5-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its structural uniqueness lies in the cyclohexyloxy group, which introduces steric bulk and modulates electronic properties, distinguishing it from analogous pyrimidine boronic esters.

特性

分子式 |

C16H25BN2O3 |

|---|---|

分子量 |

304.2 g/mol |

IUPAC名 |

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3 |

InChIキー |

RURFALCTNBUKPI-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCCCC3 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine generally involves the following key steps:

Step 1: Formation of the Pyrimidine Core

The pyrimidine ring is typically constructed via condensation reactions between amidine derivatives and β-dicarbonyl compounds or through halogenated pyrimidine precursors.Step 2: Introduction of the Cyclohexyloxy Group

The 2-position substitution with the cyclohexyloxy group is achieved by nucleophilic substitution or alkylation reactions, where cyclohexanol or its derivatives react with a suitable leaving group on the pyrimidine ring under basic conditions.Step 3: Installation of the Boronate Ester Group

The 5-position boronate ester is introduced by borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed cross-coupling conditions (e.g., Miyaura borylation). This step requires precise control of temperature, solvent, and atmosphere to ensure high yield and purity.

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Conditions | Catalyst | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | Acid/base catalyst | Ethanol, DMF | Temperature: 80–120 °C |

| 2 | Alkylation | Cyclohexanol + halogenated pyrimidine | Base (e.g., K2CO3) | Dichloromethane (DCM) | Inert atmosphere (N2 or Ar) |

| 3 | Miyaura borylation | Halopyrimidine + bis(pinacolato)diboron | Pd(PPh3)4 or Pd/C | Tetrahydrofuran (THF) | Temperature: 60–80 °C; inert gas |

Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium on carbon are commonly employed to facilitate the borylation step.

Solvents: Aprotic solvents like tetrahydrofuran and dichloromethane are preferred to maintain reaction efficiency and prevent hydrolysis of boronate esters.

Atmosphere: Reactions are conducted under inert nitrogen or argon atmospheres to avoid oxidation and moisture interference, which can degrade boronate esters.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:

Microwave irradiation has been explored in related pyrimidine boronate ester syntheses to accelerate reaction rates and improve yields, reducing reaction times from hours to minutes.Continuous Flow Synthesis:

For industrial scale-up, continuous flow reactors enable precise control over reaction parameters and improve reproducibility and safety during the palladium-catalyzed borylation step.

Research Discoveries and Analytical Data

Structural Characterization

- Molecular Formula: C16H25BN2O3

- Molecular Weight: 304.2 g/mol

- IUPAC Name: 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Standard InChIKey: Available in PubChem (CID 49758791)

Spectroscopic and Analytical Techniques

NMR Spectroscopy:

Proton and carbon NMR confirm the substitution pattern on the pyrimidine ring and the presence of the cyclohexyloxy and dioxaborolane groups.Mass Spectrometry:

Confirms molecular weight and purity.Chromatography:

High-performance liquid chromatography (HPLC) is used to assess purity and isolate the target compound.

Data Table: Comparison of Preparation Parameters in Related Compounds

| Parameter | 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Related Compound: 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

|---|---|---|

| Molecular Weight (g/mol) | 304.2 | ~290 |

| Key Substituent at 2-position | Cyclohexyloxy | Cyclopropylmethoxy |

| Borylation Catalyst | Pd(PPh3)4 or Pd/C | Pd(PPh3)4 |

| Solvent | THF, DCM | THF |

| Reaction Temperature (°C) | 60–80 | 60–80 |

| Reaction Atmosphere | Nitrogen or Argon | Nitrogen or Argon |

| Reaction Time | 4–12 hours | 4–12 hours |

化学反応の分析

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where the boronate ester reacts with aryl halides to form biaryl compounds.

Substitution Reactions: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: This compound is explored for its potential in creating novel materials with unique properties.

Medicinal Chemistry: Researchers investigate its potential as a precursor for biologically active compounds.

Catalysis: It is used in catalytic processes, particularly in cross-coupling reactions.

作用機序

The mechanism of action of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and cyclohexyloxy groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in Suzuki coupling reactions. The cyclohexyloxy group can influence the compound’s reactivity and stability.

類似化合物との比較

Key Findings:

Steric Effects : The cyclohexyloxy group in the target compound introduces significant steric hindrance, reducing reaction rates in Suzuki couplings compared to smaller substituents like methoxy or methyl . However, this bulk enhances stability against hydrolysis and oxidative degradation .

The cyclohexyloxy group is electron-donating, which stabilizes the boronic ester but may require harsher reaction conditions .

Solubility : Lipophilic substituents (e.g., cyclohexyloxy, cyclopropyl) reduce solubility in polar solvents, complicating aqueous-phase reactions. Methoxy and methyl derivatives exhibit better solubility .

Applications :

- Cyclohexyloxy : Preferred in drug intermediates requiring metabolic stability (e.g., kinase inhibitors) .

- Fluoro/Difluoromethoxy : Used in fluorinated APIs and materials for enhanced bioavailability and chemical resistance .

- Methyl/Methoxy : Ideal for high-yield couplings in agrochemicals and electronics .

生物活性

2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H23BO3

- Molecular Weight : 226.12 g/mol

- CAS Number : 96649-78-4

- IUPAC Name : 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

The biological activity of this compound primarily stems from its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles in biological systems, which can modulate enzyme activity and influence metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic processes.

- Cell Signaling Modulation : It can influence signaling pathways by altering the phosphorylation states of proteins.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine:

Case Study 1: Enzyme Inhibition in Diabetic Models

A study investigated the effects of 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine on aldose reductase activity in diabetic rat models. The compound demonstrated significant inhibition of the enzyme leading to decreased sorbitol accumulation in tissues.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted against various bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited notable antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Case Study 3: Anticancer Properties

Research on the antiproliferative effects of this compound on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 20 µM. The study suggested that the compound induces apoptosis through caspase activation pathways.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Prioritize signals for the cyclohexyloxy group (δ 3.5–4.5 ppm for OCH₂; δ 1.0–2.0 ppm for cyclohexyl CH₂) and boronate ester (quaternary B-O carbons at δ 80–85 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- X-ray Crystallography : Resolve steric effects of the cyclohexyl group and boronate ester geometry .

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 1.3 ppm (pinacol CH₃), δ 4.2 ppm (OCH₂) |

| ¹¹B NMR | δ 30–35 ppm (trigonal boronate) |

| IR | B-O stretch at ~1350 cm⁻¹ |

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic centers (e.g., C5 vs. C2 positions).

- Simulate transition states for SNAr reactions, predicting activation barriers for substituent introduction .

- Compare with experimental kinetic data to validate models.

What are the common applications of this compound in pharmaceutical intermediate synthesis?

Basic Research Question

This boronate ester is a key building block for:

- Kinase Inhibitors : Suzuki coupling with heteroaryl halides to create bioactive pyrimidine derivatives .

- PET Tracers : Radiolabeling via boron-fluoride exchange reactions.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugation to E3 ligase ligands via cross-coupling .

What strategies resolve contradictions in spectral data or crystallographic findings for this compound?

Advanced Research Question

- Repeat Characterization : Ensure sample purity via column chromatography (silica gel, EtOAc/hexane).

- DFT-NMR Comparison : Calculate theoretical chemical shifts (GIAO method) to match experimental NMR .

- Synchrotron Crystallography : Resolve disorder in the cyclohexyl group using high-flux X-ray sources .

How should this compound be stored to maintain stability, and what decomposition products might form?

Basic Research Question

- Storage : Argon atmosphere, desiccated at -20°C. Avoid prolonged exposure to moisture or light.

- Decomposition Pathways : Hydrolysis of the boronate ester to boronic acid (detectable via ¹¹B NMR δ 18–22 ppm) or oxidation to phenol derivatives.

How does the cyclohexyloxy group influence the compound's electronic properties and reactivity compared to other alkoxy substituents?

Advanced Research Question

- Steric Effects : Cyclohexyloxy reduces reaction rates in cross-coupling due to steric hindrance (cf. methoxy or ethoxy groups) .

- Electronic Effects : Electron-donating cyclohexyloxy increases electron density at C5, enhancing electrophilic substitution at C4.

- Comparative Data :

| Substituent | Suzuki Reaction Rate (k, s⁻¹) | Crystallographic π-Stacking |

|---|---|---|

| Cyclohexyloxy | 0.12 | Yes (disordered) |

| Methoxy | 0.35 | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。